molecular formula C23H21N3O B14812888 N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylbenzohydrazide

N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylbenzohydrazide

Cat. No.: B14812888
M. Wt: 355.4 g/mol
InChI Key: ULQIGQROAJZNRD-BUVRLJJBSA-N
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Description

N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-methylbenzohydrazide is a chemical compound that belongs to the class of hydrazides It features a carbazole moiety, which is known for its diverse biological activities, and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-methylbenzohydrazide typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-methylbenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, in an ethanol solvent. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like manganese dioxide.

    Reduction: It can be reduced using reducing agents such as sodium borohydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the carbazole moiety.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted hydrazide products depending on the nucleophile used.

Scientific Research Applications

N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-methylbenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-methylbenzohydrazide involves its interaction with various molecular targets. The carbazole moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the hydrazide group can form covalent bonds with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-methylbenzohydrazide is unique due to its specific combination of a carbazole moiety and a benzohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-4-methylbenzamide

InChI

InChI=1S/C23H21N3O/c1-3-26-21-7-5-4-6-19(21)20-14-17(10-13-22(20)26)15-24-25-23(27)18-11-8-16(2)9-12-18/h4-15H,3H2,1-2H3,(H,25,27)/b24-15+

InChI Key

ULQIGQROAJZNRD-BUVRLJJBSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C41

Origin of Product

United States

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